molecular formula C13H16N2 B1288787 4-(Azepan-1-yl)benzonitrile CAS No. 162377-67-5

4-(Azepan-1-yl)benzonitrile

Cat. No.: B1288787
CAS No.: 162377-67-5
M. Wt: 200.28 g/mol
InChI Key: GRIDHYKVSWOBHE-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)benzonitrile: is an organic compound with the molecular formula C13H16N2. It is characterized by a benzonitrile group attached to an azepane ring. This compound is typically a white or off-white crystalline solid with low solubility in water but is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Azepan-1-yl)benzonitrile involves the reaction of benzoyl chloride with 1-aminocyclohexane, followed by a cyanation reaction . The reaction conditions typically include:

    Step 1: Reacting benzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine.

    Step 2: Cyanation of the resulting intermediate using a cyanating agent like sodium cyanide or potassium cyanide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The azepane ring can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azepane oxides.

    Reduction: Conversion to 4-(Azepan-1-yl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be mediated through modulation of neurotransmitter systems or ion channels in the nervous system. The exact molecular targets and pathways are still under investigation, but it is believed to affect neuronal excitability and synaptic transmission.

Comparison with Similar Compounds

    4-(Piperidin-1-yl)benzonitrile: Similar structure with a piperidine ring instead of an azepane ring.

    4-(Morpholin-4-yl)benzonitrile: Contains a morpholine ring in place of the azepane ring.

    4-(Pyrrolidin-1-yl)benzonitrile: Features a pyrrolidine ring instead of an azepane ring.

Uniqueness: 4-(Azepan-1-yl)benzonitrile is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine or pyrrolidine can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-(azepan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIDHYKVSWOBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617152
Record name 4-(Azepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162377-67-5
Record name 4-(Azepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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